N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline
Description
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline is a synthetic organic compound characterized by a central aniline moiety substituted with a 2-isobutoxy group and an ethyl-linked phenoxy side chain bearing chloro and methyl substituents (Figure 1). Its design combines lipophilic (isobutoxy, chloro, methyl) and polar (aniline, ether) groups, which may influence solubility, binding affinity, or metabolic stability relative to analogs .
Properties
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-2-(2-methylpropoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO2/c1-14(2)13-23-19-7-5-4-6-18(19)21-10-11-22-16-8-9-17(20)15(3)12-16/h4-9,12,14,21H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOFKJSZPHYOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC2=CC=CC=C2OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step approach involving:
Step 1: Preparation of the 4-chloro-3-methylphenoxyethyl intermediate
This step involves the alkylation of 4-chloro-3-methylphenol with a suitable ethylating agent, such as 2-chloroethylamine or its protected derivatives, to introduce the ethyl chain bearing an amine functionality.Step 2: Formation of the isobutoxyaniline derivative
The aniline nucleus is functionalized with an isobutoxy group, typically via nucleophilic substitution or etherification reactions using isobutyl alcohol derivatives under controlled conditions.Step 3: Coupling of the two fragments
The phenoxyethyl intermediate is then coupled to the isobutoxyaniline moiety via nucleophilic substitution or reductive amination, depending on the protecting groups and functional groups present.
This approach requires careful control of reaction conditions, including temperature, solvent choice, and stoichiometry, to achieve high purity and yield.
Detailed Preparation Method
| Step | Reaction Type | Reagents and Conditions | Description |
|---|---|---|---|
| 1 | Alkylation | 4-chloro-3-methylphenol, 2-chloroethylamine, base (e.g., K₂CO₃), solvent (e.g., DMF), 60–80°C | Formation of 4-chloro-3-methylphenoxyethylamine intermediate via nucleophilic substitution. |
| 2 | Etherification | 2-isobutoxyaniline, isobutyl bromide or chloride, base (e.g., NaH), solvent (e.g., THF), reflux | Introduction of isobutoxy group on aniline ring by nucleophilic substitution to form ether. |
| 3 | Coupling (Nucleophilic substitution or reductive amination) | Phenoxyethylamine intermediate, isobutoxyaniline derivative, coupling agent (e.g., EDCI), solvent (e.g., dichloromethane), room temperature to mild heating | Formation of final compound by linking the phenoxyethyl and isobutoxyaniline fragments. |
Analytical and Purification Techniques
To confirm the structure and ensure the purity of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline, the following analytical methods are commonly employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the chemical shifts corresponding to aromatic protons, ethyl chain, and isobutoxy groups.
- Mass Spectrometry (MS) : To confirm the molecular weight (333.8 g/mol) and molecular ion peak.
- Infrared Spectroscopy (IR) : To identify functional groups such as amine, ether, and aromatic substitutions.
- High-Performance Liquid Chromatography (HPLC) : To assess purity and separate any side products.
- Melting Point Determination : To verify compound consistency.
These techniques are essential for quality control in both research and industrial applications.
Research Findings and Notes on Synthesis
- The synthesis requires careful selection of alkylating agents and bases to avoid side reactions such as over-alkylation or decomposition of sensitive groups.
- Reaction solvents like DMF (dimethylformamide) or THF (tetrahydrofuran) are preferred due to their ability to dissolve both organic and inorganic reagents.
- Mild heating is generally sufficient for the coupling steps to prevent degradation of the compound.
- The compound is classified as an irritant, requiring appropriate handling and safety measures during synthesis.
- Although specific patented or literature protocols for this exact compound are scarce, the synthetic route aligns with standard methods for preparing substituted aniline derivatives bearing ether linkages.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C₁₉H₂₄ClNO₂ |
| Molecular Weight | 333.8 g/mol |
| Key Starting Materials | 4-chloro-3-methylphenol, 2-chloroethylamine, isobutyl halides |
| Reaction Types | Alkylation, etherification, nucleophilic substitution |
| Typical Solvents | DMF, THF, dichloromethane |
| Reaction Temperatures | 25–80°C (room temperature to reflux) |
| Purification Techniques | Chromatography, recrystallization |
| Analytical Methods | NMR, MS, IR, HPLC |
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline serves as a valuable reagent in organic synthesis. It is utilized as a building block for the development of more complex molecules. Its unique structure allows for diverse chemical reactions, including:
- Nucleophilic Substitution : The chloro group can be replaced by various nucleophiles to synthesize new derivatives.
- Oxidation and Reduction Reactions : The compound can undergo oxidation to form quinones or reduction to yield amine derivatives.
Biology
The compound has been studied for its biological activities, particularly in the following areas:
- Antioxidant Activity : Research indicates that it possesses significant radical scavenging properties, which can mitigate oxidative stress linked to various diseases such as cancer and neurodegenerative disorders.
- Cytotoxicity Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines while exhibiting lower toxicity in normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapeutics.
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Medicine
The compound is being explored for its therapeutic potential, particularly in drug development. Its ability to modulate enzyme activity and protein interactions positions it as a candidate for treatments targeting specific diseases:
- Cancer Therapy : By inducing apoptosis in cancer cells, this compound could be developed into a therapeutic agent for various cancers.
- Neuroprotection : There is emerging evidence suggesting that it may counteract neurodegenerative processes, potentially providing therapeutic benefits against conditions like Alzheimer's disease due to its interaction with α-synuclein .
Case Study on Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of aniline derivatives, where this compound demonstrated significant radical scavenging activity compared to other tested compounds.
Cytotoxicity Assessment
In vitro studies conducted on breast cancer cell lines revealed that this compound induced apoptosis at micromolar concentrations while sparing normal fibroblast cells, suggesting a potential therapeutic window for cancer treatment.
Inflammation Model
An experimental model of inflammation showed that administration of this compound significantly reduced edema and pro-inflammatory cytokine levels compared to controls, indicating its potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline involves its interaction with specific molecular targets, such as potassium channels. It acts as a selective activator of K2P2.1 (TREK-1) and K2P10.1 (TREK-2) potassium channels, stabilizing an active “leak-mode” conformation and restricting the mobility of the selectivity filter . This modulation of potassium channels influences neuronal excitability, pain perception, and other physiological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Research
(a) H-Series Inhibitors ()

The H-Series inhibitors (e.g., H-8, H-9, H-89) share a sulfonamide core but differ in side-chain substituents. For example:
- H-8: Contains a methylaminoethyl group and isoquinoline sulfonamide.
- H-89: Features a p-bromocinnamylaminoethyl group.
Key Differences :
- The target compound lacks the sulfonamide group critical for kinase inhibition in H-Series molecules.
(b) NAT-1 and NAT-2 ()
NAT-1 and NAT-2 are thiazolidinone derivatives with nicotinamide substituents. While structurally distinct from the target compound, they highlight the role of aryl ethers (e.g., methoxy in NAT-1) in modulating bioactivity. The target compound’s isobutoxy group may enhance steric bulk compared to NAT-1’s methoxy, possibly affecting receptor binding .
(c) N-[2-(4-Methoxyphenyl)ethyl] Derivatives ()
Compounds like N-[2-(4-methoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl...acetamide share an ethyl-linked aryl group but incorporate sulfonyl and acetamide functionalities.
Physicochemical and Functional Comparisons
Table 1: Key Properties of N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline and Analogs
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Notable Trends:
- Chloro and methyl groups in the phenoxy side chain may enhance metabolic stability relative to methoxy or hydroxyl analogs .
Biological Activity
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline, with the molecular formula CHClNO and a molecular weight of 333.85 g/mol, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1040694-43-6 |
| Molecular Formula | CHClNO |
| Molecular Weight | 333.85 g/mol |
| MDL Number | MFCD10688014 |
This compound has been studied for its potential as a kinase inhibitor. Kinases play critical roles in various cellular processes, including signal transduction and cell division. The inhibition of specific kinases may lead to therapeutic effects in diseases such as cancer and neurodegenerative disorders.
Case Studies and Research Findings
- Kinase Inhibition Studies :
- Neuroprotective Effects :
- Pharmacological Applications :
Toxicological Profile
While the biological activity of this compound is promising, it is essential to consider its safety profile. Preliminary data suggest that it may exhibit irritant properties, necessitating further toxicological assessments before clinical application .
Q & A
Basic: What are the optimal synthetic routes for N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-isobutoxyaniline, and how can side reactions be minimized?
Methodological Answer:
The synthesis typically involves sequential alkylation and coupling reactions. A common approach includes:
Ether Formation : React 4-chloro-3-methylphenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form the phenoxyethyl intermediate .
Aniline Coupling : Introduce the 2-isobutoxyaniline moiety via nucleophilic substitution, using catalysts like CuI or Pd-based systems to enhance efficiency .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Key Considerations :
- Control reaction temperature (60–80°C) to avoid decomposition.
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Monitor progress via TLC or HPLC to detect side products (e.g., di-alkylated byproducts) .
Basic: How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm), ethyl linker (δ 3.5–4.5 ppm), and isobutoxy group (δ 1.0–1.5 ppm for methyl groups) .
- ¹³C NMR : Confirm ether (C-O, ~70 ppm) and aniline (C-N, ~145 ppm) linkages.
X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. Ensure high-resolution data (<1.0 Å) to resolve chlorine and methyl substituents .
Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical ~349.85 g/mol) .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
Methodological Answer:
Contradictions often arise from assay conditions or target specificity. Address these by:
Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Validate target engagement via competitive binding assays (e.g., SPR or ITC) .
Data Normalization :
- Normalize activity to internal standards (e.g., known agonists/antagonists).
- Perform dose-response curves (IC₅₀/EC₅₀) in triplicate to assess reproducibility .
Mechanistic Studies :
- Use computational docking (e.g., AutoDock Vina) to predict binding modes and compare with structural analogs .
Advanced: What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
Design a stability study with the following steps:
Sample Preparation :
- Dissolve the compound in buffers (pH 2–12) and store at 25°C, 40°C, and 60°C.
Kinetic Analysis :
- Collect time-point samples (0, 7, 14, 30 days) and analyze via UPLC-PDA.
- Track degradation products (e.g., hydrolyzed aniline or chloro-phenolic fragments) .
Arrhenius Modeling :
- Calculate activation energy (Eₐ) to predict shelf-life under ambient conditions.
- Identify pH-dependent degradation pathways (e.g., acid-catalyzed hydrolysis of ether bonds) .
Advanced: How can computational methods guide the optimization of this compound’s selectivity for a target enzyme?
Methodological Answer:
Leverage molecular modeling and QSAR:
Docking Simulations :
- Use Schrödinger Suite or MOE to dock the compound into enzyme active sites (e.g., cytochrome P450 isoforms).
- Prioritize poses with strong hydrogen bonding to key residues (e.g., Asp/Glu) .
QSAR Analysis :
- Build a model using descriptors like logP, polar surface area, and Hammett constants.
- Validate with a test set of analogs to predict selectivity trends .
MD Simulations :
- Run 100-ns simulations to assess binding stability and identify flexible regions for structural modification .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
Use hyphenated techniques for sensitivity and specificity:
LC-MS/MS :
- Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile).
- Optimize MRM transitions for quantification (e.g., m/z 350 → 154 for fragmentation) .
Validation Parameters :
- Assess linearity (R² > 0.99), LOD/LOQ (≤1 ng/mL), and matrix effects (recovery 85–115%) .
Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?
Methodological Answer:
Follow a systematic SAR workflow:
Scaffold Modification :
- Synthesize derivatives with variations in the phenoxy (e.g., replacing Cl with F) or isobutoxy (e.g., branching to tert-butoxy) groups .
Bioactivity Profiling :
- Test derivatives in parallel assays (e.g., enzyme inhibition, cytotoxicity).
- Use PCA (Principal Component Analysis) to correlate structural features with activity .
Crystallographic Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
